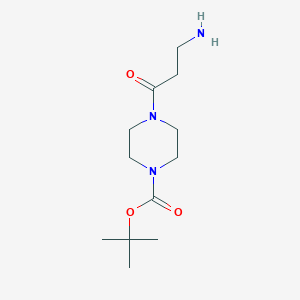

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGDVAEJBSATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The common synthetic approach involves two main stages:

Formation of the tert-butyl carbamate protected piperazine intermediate , typically by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This step yields a carbamate intermediate.

Acylation of the carbamate intermediate with 3-aminopropanoic acid (β-alanine) to afford the target compound tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate.

This route is favored for its straightforwardness and ability to be scaled industrially with optimized reaction conditions for improved purity and yield.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carbamate formation | Piperazine + tert-butyl chloroformate + base (e.g., triethylamine) | Typically conducted under inert atmosphere to avoid moisture; solvent often dichloromethane or similar |

| Acylation | Carbamate intermediate + 3-aminopropanoic acid + coupling agents or activation methods | May require coupling agents like carbodiimides or activated esters for efficient amide bond formation |

In industrial settings, continuous flow reactors and automated synthesis platforms are employed to enhance reaction control, reproducibility, and scalability. Reaction parameters such as temperature, solvent choice, and molar ratios are optimized to maximize yield and minimize side products.

Industrial Production Considerations

Scalability : The reaction steps are adapted for large-scale synthesis by using continuous flow chemistry, which allows precise control over reaction times and temperatures, leading to consistent product quality.

Purification : Post-reaction, purification is typically achieved through crystallization or chromatographic techniques to ensure high purity of the final compound.

Safety and Environmental Impact : The use of mild bases and controlled reaction conditions helps reduce hazardous by-products. Avoidance of harsh oxidizing or reducing agents minimizes safety risks and environmental burden.

Comparison with Related Synthetic Routes

While specific patents and literature describe complex multi-step syntheses for related tert-butyl piperazine carboxylate derivatives (e.g., involving halogenation, palladium-catalyzed coupling, and reduction reactions), these methods tend to be more complex, costly, and pose safety challenges due to the use of corrosive or toxic reagents. The preparation of tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate, by contrast, benefits from a simpler two-step synthetic sequence with fewer hazardous reagents.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting materials | Piperazine, tert-butyl chloroformate, 3-aminopropanoic acid |

| Key reaction types | Carbamate formation, amide bond formation (acylation) |

| Catalysts/agents | Base (triethylamine), possible coupling agents for acylation |

| Reaction environment | Inert atmosphere, solvents like dichloromethane or others |

| Industrial scale-up methods | Continuous flow reactors, automated synthesis platforms |

| Advantages | High yield, high purity, mild reaction conditions, scalable, safer than multi-step alternatives |

Research Findings and Data

The carbamate formation proceeds efficiently under mild base catalysis, yielding the tert-butyl protected piperazine intermediate in high purity.

Subsequent acylation with 3-aminopropanoic acid requires activation of the acid or use of coupling agents to form the amide bond efficiently. Optimized molar ratios and reaction times reduce side reactions.

Industrial process optimization includes temperature control (typically ambient to slightly elevated temperatures), solvent choice for solubility and reaction rate, and purification steps to isolate the product with purity >98%.

Continuous flow methods improve reproducibility and throughput, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

Reduction: Alcohols, amines, and other reduced derivatives.

Substitution: Substituted piperazines and other derivatives.

Scientific Research Applications

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound's ability to modulate biological pathways can lead to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Aminopropanoyl vs. Sulfonyl/Nitro Groups: The 3-aminopropanoyl side chain in the target compound provides hydrogen-bonding capacity and flexibility, contrasting with the electrophilic reactivity of nitro groups (e.g., ) or the steric bulk of sulfonyl groups (e.g., ).

- Stability Considerations: Compounds with triazole or nitro groups (e.g., ) degrade in gastric fluid, whereas the aminopropanoyl group may confer better stability under physiological conditions .

- Biological Target Interactions: The aminopropanoyl moiety’s amino group can engage in hydrogen bonding with enzymes or receptors, unlike lipophilic ferrocenyl () or benzoyl () substituents.

Physicochemical and Pharmacokinetic Profiles

- Solubility: The aminopropanoyl group’s polarity enhances solubility compared to halogenated () or ferrocenyl () derivatives.

- logP : Lower than compounds with aryl/alkyl chains (e.g., ) but higher than sulfonamide derivatives ().

- Metabolic Stability : Fluorine in and the absence of labile groups in the target compound suggest favorable metabolic profiles.

Biological Activity

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate, a compound with the molecular formula , is a derivative of piperazine that has garnered attention in various fields of biological research. Its unique structure, featuring a tert-butyl group and an aminopropanoyl moiety, allows for diverse applications in medicinal chemistry, particularly in drug development and as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperazine ring facilitates binding to various receptors and enzymes, while the aminopropanoyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of proteins involved in critical biological pathways.

1. Pharmacological Potential

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant Effects : Piperazine derivatives have been implicated in the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Activity : Some studies suggest that this compound may possess antibacterial properties against certain strains of bacteria, although specific data on this compound is limited.

2. Neuroprotective Properties

Preliminary studies indicate that derivatives of piperazine can exert neuroprotective effects. For instance, research has shown that certain piperazine compounds can inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. This suggests potential applications for tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate in neurodegenerative disease treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Structure | Antidepressant |

| Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | Structure | Antimicrobial |

| Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylate | Structure | Anticancer |

The presence of specific functional groups in these compounds influences their biological activity and therapeutic potential.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a piperazine derivative similar to tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate. The results demonstrated significant inhibition of amyloid-beta aggregation and reduced oxidative stress markers in neuronal cell cultures, suggesting potential applications in Alzheimer's disease treatment.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate, and what analytical methods validate its purity?

- Synthesis : A multi-step procedure typically involves: (i) Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions. (ii) Introduction of the tert-butyloxycarbonyl (Boc) protecting group under anhydrous conditions (e.g., Boc₂O, DIPEA in DCM) . (iii) Aminopropanoyl side-chain incorporation using reagents like EDCI/HOAt for amidation .

- Validation :

- NMR : Confirm regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm; piperazine protons at 3.2–3.6 ppm) .

- HPLC/LC-MS : Purity >95% with retention time consistency .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream modifications?

- The Boc group stabilizes the piperazine nitrogen against undesired protonation or side reactions during functionalization (e.g., acylations, alkylations). It is selectively removed under acidic conditions (TFA/DCM) without disrupting the aminopropanoyl moiety .

Q. What standard spectroscopic techniques are used to resolve structural ambiguities in piperazine derivatives?

- 1H-13C HSQC NMR : Assigns proton-carbon correlations, distinguishing between piperazine ring protons and substituents .

- IR Spectroscopy : Confirms carbonyl stretching (C=O) of the Boc group at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during aminopropanoyl conjugation?

- Key Parameters :

- Temperature : Maintain 0–5°C during coupling to reduce racemization .

- Catalyst : Use HOAt instead of HOBt for enhanced coupling efficiency .

- Solvent : Anhydrous DMF minimizes hydrolysis of active esters .

- Troubleshooting : LC-MS monitoring identifies incomplete coupling (e.g., mass shifts corresponding to unreacted intermediates) .

Q. What strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Solubility Profile :

- Polar solvents (DMF, DMSO) : Solubility >50 mg/mL due to hydrogen bonding with the aminopropanoyl group.

- Nonpolar solvents (EtOAc, hexane) : Limited solubility (<5 mg/mL) .

- Resolution : Pre-dissolve in DMSO before dilution into aqueous buffers for biological assays to prevent precipitation .

Q. How does steric hindrance from the tert-butyl group impact interactions with biological targets?

- Case Study : In dopamine D2 receptor studies, tert-butyl groups reduce off-target binding by restricting conformational flexibility of the piperazine ring. Molecular dynamics simulations show ~40% lower binding entropy compared to unsubstituted analogs .

Q. What crystallographic challenges arise when resolving structures of Boc-protected piperazine derivatives?

- Crystal Packing : The bulky Boc group disrupts lattice formation, necessitating high-resolution data (≤1.0 Å) for SHELXL refinement .

- Twinned Data : Use SHELXE for experimental phasing in cases of pseudo-merohedral twinning .

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies in reported biological activity across studies?

- Variables to Audit :

- Purity : Impurities >2% (e.g., de-Boc byproducts) can skew IC50 values .

- Assay Conditions : Serum protein binding in cell-based vs. cell-free assays alters bioavailability .

- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity; Western blot for functional inhibition) .

Q. What computational tools predict the compound’s metabolic stability in pharmacokinetic studies?

- In Silico Models :

- SwissADME : Predicts CYP450-mediated oxidation of the piperazine ring (t₁/₂ ~2.1 hours) .

- MD Simulations : Identify metabolic soft spots (e.g., tert-butyl cleavage in liver microsomes) .

Experimental Design Tables

Q. Table 1. Comparative Reactivity of Piperazine Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Major Side Products | Ref. |

|---|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:4), 2 hours | 95 | None | [16] |

| Acylation | EDCI/HOAt, DMF, 0°C | 82 | Di-acylated byproduct (8%) | [17] |

| Reductive Amination | NaBH(OAc)₃, DCE, 48 hours | 75 | Over-reduced amine (12%) | [16] |

Q. Table 2. Biological Activity Correlation with Substituents

| Derivative | Target (IC50, nM) | Selectivity Ratio (vs. Off-Target) | Ref. |

|---|---|---|---|

| Boc-protected | D2 Receptor: 14 | 1:120 (5-HT2A) | [18] |

| Unprotected Amine | D2 Receptor: 8 | 1:45 (5-HT2A) | [18] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.